molecular formula C21H28ClNO3 B11997734 3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride CAS No. 87415-84-7

3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride

Cat. No.: B11997734
CAS No.: 87415-84-7
M. Wt: 377.9 g/mol
InChI Key: LBVKZEHXQIQIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a hydroxypropyl group, and a diphenylacetate moiety. It is commonly used in scientific research due to its reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride typically involves the reaction of diphenylacetic acid with 3-(diethylamino)-1,2-propanediol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to maximize yield and purity. The final product is purified using techniques such as crystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in the study of enzyme kinetics and protein interactions.

    Medicine: It has potential therapeutic applications, including its use as an antispasmodic agent and in the treatment of certain neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis, leading to its potential use in treating neurological disorders.

Comparison with Similar Compounds

3-(Diethylamino)-2-hydroxypropyl diphenylacetate hydrochloride can be compared with other similar compounds, such as:

    1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: This compound is also used in organic synthesis and has similar reactivity.

    N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Known for its use in peptide synthesis and as a coupling agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

87415-84-7

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

[3-(diethylamino)-2-hydroxypropyl] 2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-19(23)16-25-21(24)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19-20,23H,3-4,15-16H2,1-2H3;1H

InChI Key

LBVKZEHXQIQIRG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.